Lipophilicity Comparison: 5-Benzyl-2-methyl vs. Unsubstituted 2-Methyl-1,3,2-dioxaborinane
The target compound's 5-benzyl substitution results in a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted parent, 2-methyl-1,3,2-dioxaborinane. This indicates a pronounced increase in hydrophobicity, which is a critical parameter for solvent compatibility and chromatographic behavior .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.01 |
| Comparator Or Baseline | 2-methyl-1,3,2-dioxaborinane (CAS 51901-48-5): LogP = 0.54 |
| Quantified Difference | ΔLogP = +1.47 (a 3.7-fold increase in the partition coefficient) |
| Conditions | Computational prediction (XLogP or ACD/LogP method, vendor data) |
Why This Matters
This quantifies the dramatic increase in hydrophobicity, guiding solvent selection for reactions and extractions, and predicting retention time differences in HPLC purification.
